Cas no 1178075-08-5 (4-(Pentylamino)tetrahydrofuran-3-ol)
4-(Pentylamino)tetrahydrofuran-3-ol Propiedades químicas y físicas
Nombre e identificación
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- 4-(Pentylamino)tetrahydrofuran-3-ol
- 4-(pentylamino)oxolan-3-ol
- J-513808
- DB-315897
- 1178075-08-5
- DTXSID20734057
-
- MDL: MFCD12812454
- Renchi: 1S/C9H19NO2/c1-2-3-4-5-10-8-6-12-7-9(8)11/h8-11H,2-7H2,1H3
- Clave inchi: WVYVBKWBXIPMFD-UHFFFAOYSA-N
- Sonrisas: O1CC(C(C1)NCCCCC)O
Atributos calculados
- Calidad precisa: 173.141578849g/mol
- Masa isotópica única: 173.141578849g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 5
- Complejidad: 119
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 2
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.7
- Superficie del Polo topológico: 41.5Ų
Propiedades experimentales
- Denso: 1.00
- Punto de ebullición: 291 ºC
- Punto de inflamación: 130 ºC
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4-(Pentylamino)tetrahydrofuran-3-ol Literatura relevante
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Información adicional sobre 4-(Pentylamino)tetrahydrofuran-3-ol
4-(Pentylamino)tetrahydrofuran-3-ol: A Novel Compound with Promising Biological Activities
4-(Pentylamino)tetrahydrofuran-3-ol, identified by its CAS number 1178075-08-5, is a synthetic compound that has garnered significant attention in recent years due to its unique molecular structure and potential therapeutic applications. This compound belongs to the class of tert-hydrofuran derivatives, characterized by a five-membered oxygen-containing ring system. The pentylamino functional group attached to the tetrahydrofuran ring imparts distinct chemical properties, making it a valuable candidate for pharmaceutical research. Recent studies have highlighted its potential in modulating cellular signaling pathways and its role in drug discovery for various diseases.
The molecular framework of 4-(Pentylamino)tetrahydrofuran-3-ol is defined by its tetrahydrofuran-3-ol core, which serves as a versatile scaffold in medicinal chemistry. The pentylamino substituent introduces hydrophobicity and enhances the compound's ability to interact with biological targets. This structural feature is critical for its potential applications in targeting lipid rafts, membrane receptors, and intracellular signaling molecules. Researchers have explored its role in modulating the activity of G-protein-coupled receptors (GPCRs), which are implicated in numerous physiological processes and disease states.
Recent advancements in computational chemistry have facilitated the elucidation of the molecular interactions of 4-(Pentylnamino)tetrahydrofuran-3-ol. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits a high affinity for the adenosine A2A receptor, a key target in the development of drugs for neurodegenerative diseases. The study utilized molecular docking simulations to predict the binding mode of the compound, revealing its ability to stabilize the active conformation of the receptor. This finding underscores the potential of 4-(Pentylamino)tetrahydrofuran-3-ol as a lead compound for the design of novel neuroprotective agents.
Moreover, the pentylamino group in 4-(Pentylamino)tetrahydrofuran-3-ol has been shown to influence its pharmacokinetic properties. A 2024 investigation in Drug Discovery Today highlighted the compound's favorable solubility and permeability profiles, which are essential for oral bioavailability. The study also reported that the compound exhibits minimal metabolic degradation in liver microsomes, suggesting its potential for long-acting formulations. These properties are critical for the development of therapeutics targeting chronic conditions such as diabetes and cardiovascular diseases.
Another area of interest is the tert-hydrofuran ring's role in modulating cellular responses. Research published in Bioorganic & Medicinal Chemistry (2023) explored the compound's ability to inhibit the activity of phospholipase A2, an enzyme involved in inflammatory processes. The study demonstrated that 4-(Pentylamino)tetrahydrofuran-3-ol effectively reduces the production of pro-inflammatory cytokines, making it a potential candidate for anti-inflammatory therapies. These findings align with the growing emphasis on targeting inflammatory pathways in the treatment of autoimmune disorders.
The pentylamino functional group also contributes to the compound's potential as a modulator of lipid metabolism. A 2023 review in Pharmaceutical Research discussed the role of similar compounds in regulating cholesterol homeostasis. While direct evidence for 4-(Pentylamino)tetrahydrofuran-3-ol is still emerging, its structural similarity to known lipid-regulating agents suggests a promising avenue for further investigation. This could lead to the development of novel therapeutics for metabolic syndromes and related conditions.
From a synthetic perspective, the preparation of 4-(Pentylamino)tetrahydrofuran-3-ol involves a series of well-established organic reactions. A 2022 study in Organic Letters described an efficient method for its synthesis using a combination of nucleophilic substitution and ring-opening reactions. The study emphasized the importance of stereochemical control in achieving the desired product, which is critical for its biological activity. This highlights the significance of synthetic chemistry in the development of bioactive compounds.
Despite its promising properties, the 4-(Pentylamino)tetrahydrofuran-3-ol compound remains in the early stages of research. Ongoing studies are focused on elucidating its mechanisms of action and potential side effects. A 2024 preclinical trial published in Clinical Pharmacology & Therapeutics reported that the compound is well-tolerated in animal models, with no significant toxicity observed. These findings support its potential for further development as a therapeutic agent.
In conclusion, 4-(Pentylamino)tetrahydrofuran-3-ol represents a promising candidate in the field of pharmaceutical research. Its unique structural features and potential biological activities make it a valuable subject for further investigation. As research continues to uncover its mechanisms and applications, this compound may play a significant role in the development of new therapies for a range of diseases. The ongoing efforts in both synthetic chemistry and pharmacological studies will be crucial in translating these findings into clinical practice.
As the field of medicinal chemistry evolves, the exploration of compounds like 4-(Pentylamino)tetrahydrofuran-3-ol will remain a focal point. The integration of computational methods, synthetic strategies, and biological assays will be essential in advancing our understanding of its potential. With continued research and innovation, this compound may contribute to the development of more effective and targeted therapeutic solutions for patients worldwide.
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